2,3-Diaminobutanoic acid;dihydrochloride

Peptidomimetic design Protease resistance Conformational constraint

2,3-Diaminobutanoic acid dihydrochloride (CAS registry variants 917839-14-6, 215652-51-0, 648922-13-8) is a non‑proteinogenic, chiral α,β‑diamino acid supplied as a crystalline dihydrochloride salt. The molecule contains two vicinal (adjacent) amino groups on a butanoic acid backbone, creating two stereogenic centres and four possible stereoisomers (2S,3S), (2R,3R), (2S,3R) and (2R,3S).

Molecular Formula C4H12Cl2N2O2
Molecular Weight 191.05 g/mol
Cat. No. B13396199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diaminobutanoic acid;dihydrochloride
Molecular FormulaC4H12Cl2N2O2
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)N.Cl.Cl
InChIInChI=1S/C4H10N2O2.2ClH/c1-2(5)3(6)4(7)8;;/h2-3H,5-6H2,1H3,(H,7,8);2*1H
InChIKeyDOZGWJGZHSTDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diaminobutanoic Acid Dihydrochloride – Procurement-Grade Overview for Peptidomimetic and Chiral Building Block Sourcing


2,3-Diaminobutanoic acid dihydrochloride (CAS registry variants 917839-14-6, 215652-51-0, 648922-13-8) is a non‑proteinogenic, chiral α,β‑diamino acid supplied as a crystalline dihydrochloride salt [1]. The molecule contains two vicinal (adjacent) amino groups on a butanoic acid backbone, creating two stereogenic centres and four possible stereoisomers (2S,3S), (2R,3R), (2S,3R) and (2R,3S) [2]. This vicinal‑diamine motif occurs in several peptide antibiotics (e.g., lavendomycin, papuamide A, aspartocin, glumamycin) and in biologically active marine depsipeptides, making the scaffold a privileged starting material for peptidomimetic design [3][4]. The dihydrochloride form offers enhanced aqueous solubility and bench‑top handling relative to the free base, a feature critical for solution‑phase peptide synthesis and analytical reference‑standard preparation .

Why 2,4‑Diaminobutanoic Acid or Free‑Base 2,3‑DAB Cannot Replace 2,3‑Diaminobutanoic Acid Dihydrochloride in Regulated Workflows


Vicinal diamino acids are not interchangeable with their distal‑amino isomers (e.g., 2,4‑diaminobutanoic acid, 2,3‑diaminopropanoic acid). The 1,2‑diamine motif in 2,3‑DAB imposes a distinct conformational constraint and a different metal‑chelation geometry, which directly translates into altered biological activity in peptidomimetic leads [1][2]. Moreover, the dihydrochloride salt provides a defined stoichiometry (C₄H₁₂Cl₂N₂O₂) and a consistent counter‑ion profile that simplifies mass‑balance calculations in solution‑phase synthesis, whereas the free base (C₄H₁₀N₂O₂) is hygroscopic and can form variable carbonate adducts on storage [3]. For impurity‑reference workflows (e.g., Aztreonam Impurity 16 or 4), regulatory submissions require a fully characterised, stable salt form with a documented certificate of analysis; the free base or an alternative isomer salt does not satisfy this traceability requirement [4].

Quantitative Differentiation Evidence – 2,3‑Diaminobutanoic Acid Dihydrochloride vs. Closest In‑Class Alternatives


Vicinal‑Diamine Conformational Constraint vs. 2,4‑Diaminobutanoic Acid: Impact on Peptidomimetic Protease Resistance

The α,β‑vicinal diamine of 2,3‑diaminobutanoic acid creates a local torsion angle (N–Cα–Cβ–N) fundamentally different from the γ‑amino spacing in 2,4‑diaminobutanoic acid (N–Cα–Cβ–Cγ–N). This geometric difference enforces a rigid turn‑mimetic when inserted into peptide backbones, whereas 2,4‑DAB adds an extra methylene rotor that relaxes the conformational restriction [1]. In a seminal review of non‑proteinogenic amino acids in peptidomimetics, 2,3‑diamino acids were explicitly highlighted as privileged scaffolds for inducing protease‑resistant β‑turn conformations, a property not shared by 2,4‑diamino or 2,5‑diamino analogs [2].

Peptidomimetic design Protease resistance Conformational constraint

Aqueous Solubility: Dihydrochloride Salt vs. Free Base for Solution‑Phase Synthesis

The dihydrochloride salt of 2,3‑diaminobutanoic acid is described as freely soluble in water owing to its ionic nature, with vendor specifications listing aqueous solubility suitable for direct use in buffered coupling reactions . In contrast, the free base (C₄H₁₀N₂O₂; MW 118.13) has a computed water solubility of 289 mg/mL but is hygroscopic and prone to slow carbonate formation upon exposure to atmospheric CO₂, which can introduce undefined mass impurities in stoichiometric couplings [1]. The dihydrochloride eliminates this variability by providing a stable, non‑hygroscopic crystalline powder with a defined 1:2 stoichiometry of free base to HCl.

Peptide synthesis Solubility enhancement Salt-form selection

Regulatory Utility: Aztreonam Impurity Reference Standard vs. Non‑Pharmacopoeial Diamino Acids

2,3‑Diaminobutanoic acid is listed as Aztreonam Impurity 16 (free base) and Aztreonam Impurity 4 (2S,3S stereoisomer) and is supplied as a fully characterised reference standard with documentation suitable for ANDA (Abbreviated New Drug Application) or DMF (Drug Master File) submissions [1][2]. In contrast, the isomer 2,4‑diaminobutanoic acid dihydrochloride, while widely available, is not catalogued as a specified impurity for aztreonam and lacks the pharmacopoeial traceability chain required for regulatory impurity profiling . This regulatory specificity creates a non‑substitutable procurement requirement for laboratories performing aztreonam quality‑control release testing.

Pharmaceutical impurity standard ANDA filing Regulatory compliance

Enantiomeric Purity and Chiral‑HPLC Resolution Capability vs. 2,4‑DAB

2,3‑Diaminobutanoic acid enantiomers can be baseline‑resolved on an L‑proline‑bonded chiral stationary phase, as demonstrated in a published HPLC method that specifically lists 2,3‑diaminobutanoic acid as a test analyte [1]. This chiral separation capability is critical for confirming enantiomeric purity of the procured stereoisomer (e.g., 2S,3R vs. 2R,3S). For 2,4‑diaminobutanoic acid, which lacks the vicinal stereocentre pair, enantiomeric resolution requires entirely different chiral columns and mobile‑phase conditions, meaning that a laboratory set up for 2,3‑DAB QC cannot simply substitute the 2,4‑analog without full re‑validation of the chromatographic method [1].

Chiral chromatography Enantiomeric resolution Quality control

Procurement‑Optimised Application Scenarios for 2,3‑Diaminobutanoic Acid Dihydrochloride


Generic‑Drug Impurity Reference Standard for Aztreonam ANDA Filings

When compiling the impurity profile for an Abbreviated New Drug Application (ANDA) for aztreonam, the regulatory dossier must include a characterised sample of Aztreonam Impurity 16 and/or Impurity 4. Procurement of 2,3‑diaminobutanoic acid dihydrochloride (or its free‑base equivalent) from a supplier that provides full structure elucidation, CoA, and USP/EP traceability satisfies this requirement directly, whereas 2,4‑diaminobutanoic acid dihydrochloride cannot serve as a substitute because it is not a named aztreonam impurity [1][2].

Stereochemically Defined Building Block for Peptidomimetic Protease‑Resistant Turn Mimetics

Medicinal chemistry programmes targeting protease‑resistant β‑turn peptidomimetics require the vicinal 1,2‑diamine geometry unique to 2,3‑diaminobutanoic acid. The dihydrochloride salt allows direct dissolution in aqueous coupling buffers without the need for pre‑neutralisation or drying steps that can introduce variability. The (2S,3S) and (2S,3R) stereoisomers, which correspond to the natural L‑threo and L‑erythro configurations found in peptide antibiotics, are particularly relevant for structure‑activity relationship (SAR) exploration [3][4].

Chiral Chromatography Method Development and Enantiomeric Purity Verification

Laboratories developing chiral‑HPLC methods for diamino acid analysis can use 2,3‑diaminobutanoic acid dihydrochloride as a reference standard to validate enantiomeric resolution on L‑proline‑based or other chiral stationary phases. The published method provides a starting point for system suitability testing, reducing method‑development time compared with the 2,4‑diamino analog, which lacks a published chiral separation protocol on the same stationary phase [5].

Solution‑Phase Peptide Synthesis Requiring Defined Counter‑Ion Stoichiometry

In fragment condensation or active‑ester coupling where precise stoichiometry is critical for yield and purity, the non‑hygroscopic, crystalline dihydrochloride salt provides a reliable mass‑balance input. The free base form, by contrast, can absorb atmospheric CO₂ and water, forming carbamate adducts that alter the effective molecular weight and compromise coupling efficiency . Procurement of the dihydrochloride directly mitigates this risk without requiring additional drying or titration steps.

Quote Request

Request a Quote for 2,3-Diaminobutanoic acid;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.